molecular formula C6H8O5-2 B1259049 (R)-2-Ethylmalate

(R)-2-Ethylmalate

Cat. No. B1259049
M. Wt: 160.12 g/mol
InChI Key: YVYGHRNLPUMVBU-ZCFIWIBFSA-L
Attention: For research use only. Not for human or veterinary use.
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Description

(R)-2-ethylmalate(2-) is dicarboxylate anion of (R)-2-ethylmalic acid. It is a conjugate base of a (R)-2-ethylmalic acid.

Scientific Research Applications

1. Enzymatic Synthesis

(R)-2-Ethylmalate, a key intermediate in ergopeptine synthesis, can be enantiomerically prepared using enzymatic methods. The immobilized Candida antarctica lipase B (Novozym 435) has been utilized for the hydrolysis of diesters, aiding in the preparation of ergopeptine side chains (Ding et al., 2019).

2. Chemical Synthesis in Microfluidic Systems

In the field of fine chemistry, (R)-2-Ethylmalate derivatives such as ethyl (R)-4-chloro-3-hydroxybutyrate are synthesized as precursors to pharmacologically significant products. This synthesis often involves asymmetric hydrogenation in microfluidic chip reactors, demonstrating the compound's role in innovative pharmaceutical manufacturing processes (Kluson et al., 2019).

3. Biocatalysis Research

(R)-2-Ethylmalate and its derivatives play a crucial role in biocatalysis research. For example, Ethyl(R)-2-hydroxy-4-phenylbutanoate [(R)-HPBE] is an important intermediate for synthesizing angiotensin-converting enzyme inhibitors. Research in this area focuses on the synthesis of (R)-HPBE using biocatalyst methods, highlighting the importance of (R)-2-Ethylmalate derivatives in medicinal chemistry (Zhao, 2008).

4. Role in Wine Chemistry

In the beverage industry, (R)-2-Ethylmalate derivatives, such as ethyl 2-hydroxy-3-methylbutanoate enantiomers, have been studied for their chemical and sensory characteristics in wines. This research shows the compound's potential significance in understanding and manipulating the aroma profiles of wines (Gammacurta et al., 2018).

5. Kinetic Resolution in Biopharmaceuticals

Kinetic resolution of (R)-2-Ethylmalate derivatives is significant in the production of biopharmaceuticals. For instance, the kinetic resolution of ethyl 2-hydroxy-4-phenylbutyrate, an intermediate in ACE-inhibitor synthesis, employs lipases in a diafiltration reactor. This process is crucial for producing enantiomerically pure compounds in pharmaceuticals (Liese et al., 2002).

properties

Product Name

(R)-2-Ethylmalate

Molecular Formula

C6H8O5-2

Molecular Weight

160.12 g/mol

IUPAC Name

(2R)-2-ethyl-2-hydroxybutanedioate

InChI

InChI=1S/C6H10O5/c1-2-6(11,5(9)10)3-4(7)8/h11H,2-3H2,1H3,(H,7,8)(H,9,10)/p-2/t6-/m1/s1

InChI Key

YVYGHRNLPUMVBU-ZCFIWIBFSA-L

Isomeric SMILES

CC[C@@](CC(=O)[O-])(C(=O)[O-])O

Canonical SMILES

CCC(CC(=O)[O-])(C(=O)[O-])O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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